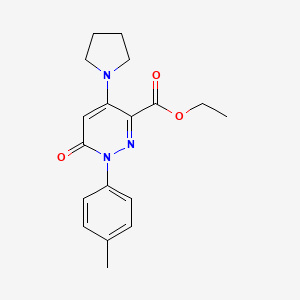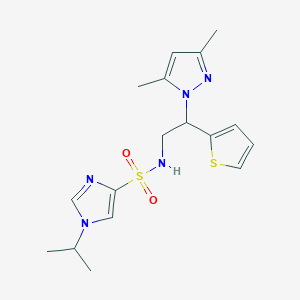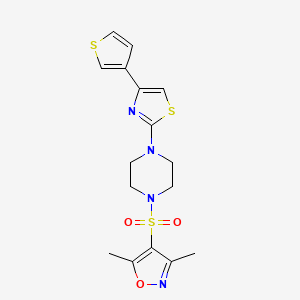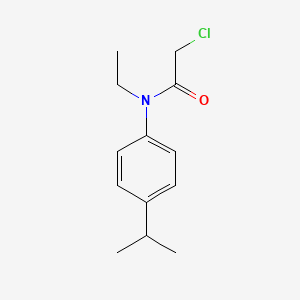
Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as EMDP or Ethyl MDP and belongs to the pyridazine family of compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Antimicrobial and Antioxidant Activities : Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been utilized in the synthesis of new pyrimidine derivatives showing antimicrobial evaluation, suggesting its utility in developing agents against microbial infections (Farag, Kheder, & Mabkhot, 2008). Moreover, derivatives synthesized from similar compounds have demonstrated remarkable antioxidant activity, indicating potential for developing antioxidants (Zaki et al., 2017).
Anticancer Agents Synthesis : Research on alterations at specific positions of pyrazine ring derivatives of similar compounds has shown significant effects on cytotoxicity and the inhibition of mitosis in cultured cells, highlighting its potential application in anticancer drug synthesis (Temple, Rener, Comber, & Waud, 1991).
Chemical Reactions and Synthesis Techniques
Cyclization Reactions : The compound has been employed in various cyclization reactions to synthesize tetrahydropyridines and pyrrolopyridines, demonstrating its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003). Such reactions are fundamental in creating pharmacologically active heterocycles.
Phosphine-catalyzed Annulations : The utility of ethyl derivatives in phosphine-catalyzed [4+2] annulation reactions to form highly functionalized tetrahydropyridines is another notable application, showcasing its role in complex molecular constructions (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-pyrrolidin-1-ylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-24-18(23)17-15(20-10-4-5-11-20)12-16(22)21(19-17)14-8-6-13(2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODTHAPTUTRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)


![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)




![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)




